methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
Description
Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring two distinct dichlorophenyl substituents at the 1- and 5-positions of the pyrazole ring, with a methyl ester group at position 2.
Properties
IUPAC Name |
methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O2/c1-25-17(24)14-8-16(9-2-4-11(19)12(20)6-9)23(22-14)15-5-3-10(18)7-13(15)21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKTHOQMAMOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Chemical Formula : C17H13Cl4N2O2
- Molecular Weight : 381.64 g/mol
Structural Characteristics
The compound features a pyrazole ring substituted with dichlorophenyl groups, which is known to influence its biological activity. The presence of multiple chlorine atoms enhances lipophilicity and may contribute to its interaction with various biological targets.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that related compounds can significantly inhibit cell viability in various cancer cell lines, including A549 lung cancer cells.
- Case Study : In a comparative study, a derivative with similar structural characteristics demonstrated a reduction in A549 cell viability by approximately 63.4% when treated with a concentration of 100 µM for 24 hours, indicating potent anticancer activity ( ).
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Some derivatives have shown effectiveness against Gram-positive bacteria and drug-resistant strains.
- Research Findings : In vitro studies demonstrated that certain pyrazole derivatives exhibited minimal inhibitory concentrations (MIC) against Staphylococcus aureus and other pathogens, suggesting potential utility in combating infections ( ).
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.
- Potential Pathways : The compound may induce apoptosis in cancer cells by modulating signaling pathways such as p53 and caspases, which are crucial for programmed cell death ( ).
Data Table: Biological Activity Overview
| Activity | Cell Line/Pathogen | Effect | Concentration Tested |
|---|---|---|---|
| Anticancer | A549 Lung Cancer Cells | Viability reduced by 63.4% | 100 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Varies |
| Antimicrobial | Drug-resistant pathogens | Variable efficacy | Varies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares key structural analogs based on substituent patterns and molecular properties:
Key Observations:
- Chlorine Substitution: The target compound’s dual dichlorophenyl groups may enhance lipophilicity and receptor binding compared to analogs with single chlorine atoms (e.g., 4-chlorophenyl in ). This aligns with cannabinoid receptor ligands like AM251, which use halogenated aryl groups for CB1 affinity .
- Functional Group Diversity : The sulfamoylphenyl variant () introduces polar sulfonamide groups, likely improving solubility but reducing membrane permeability compared to the target compound.
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated >4) exceeds that of the sulfamoylphenyl analog (logP ~3.5), favoring blood-brain barrier penetration but complicating aqueous formulation.
- Stability : Dichlorophenyl groups resist metabolic degradation, as seen in persistent herbicides like diuron (), suggesting the target compound may have a long environmental half-life.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step protocol starting with a 1,5-diarylpyrazole core. A Vilsmeier–Haack reaction is often employed to introduce the aldehyde group, followed by esterification to attach the methyl carboxylate moiety . Key factors include temperature control (50–80°C for optimal cyclization) and stoichiometric ratios of dichlorophenyl precursors to avoid byproducts. Evidence from analogous pyrazole derivatives suggests yields of 45–60% under inert atmospheres (N₂/Ar) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on the pyrazole ring’s proton signals (δ 6.5–7.5 ppm for aromatic protons) and carbonyl resonance (δ 165–170 ppm for the ester group). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z ~480–485 for [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Competitive radioligand binding assays using cannabinoid receptor subtypes (CB1/CB2) are ideal due to structural similarities to known antagonists like AM251 and SR141716 . Membrane preparations from transfected HEK293 cells and [³H]CP-55,940 as a tracer ligand can quantify IC₅₀ values. Follow-up functional assays (e.g., cAMP modulation) assess inverse agonism .
Advanced Research Questions
Q. How does the substitution pattern of dichlorophenyl groups influence cannabinoid receptor binding affinity and selectivity?
- Methodological Answer : Positional isomerism of chlorine atoms (2,4- vs. 3,4-dichlorophenyl) alters steric and electronic interactions with CB1 receptor residues (e.g., Lys192, Phe268). Molecular docking studies (AutoDock Vina) paired with site-directed mutagenesis can map binding pockets. Comparative binding data for analogs show that 2,4-dichloro substitution enhances CB1 affinity by 5–10x over 3,4-substituted variants .
Q. What strategies resolve contradictions in reported biological activities across structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ligand concentrations). Standardize protocols using reference compounds (e.g., AM251 for CB1) and validate with orthogonal methods (e.g., calcium flux assays vs. GTPγS binding). Meta-analyses of structure-activity relationship (SAR) data can identify outliers due to impurities or metabolic instability .
Q. Can computational models predict metabolic pathways or toxicity profiles for this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites for cytochrome P450-mediated oxidation (e.g., methyl ester hydrolysis or dichlorophenyl dehalogenation). Toxicity screening via ProTox-II or ADMETLab2.0 can flag hepatotoxicity risks, guiding in vitro hepatocyte viability assays (LD₅₀ estimation using MTT assays) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between literature reports for analogous pyrazole-carboxylates?
- Methodological Answer : Yield disparities (e.g., 45% vs. 60% in Grignard alkylation steps) often stem from reaction scale, solvent purity, or catalyst aging. Reproducibility improves with strict anhydrous conditions (e.g., molecular sieves for Grignard reactions) and real-time monitoring via thin-layer chromatography (TLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
